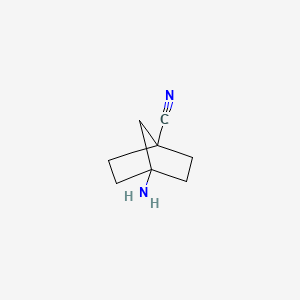
4-Aminonorbornane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminonorbornane-1-carbonitrile is a unique organic compound characterized by its norbornane core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminonorbornane-1-carbonitrile typically involves the photochemical excitation of a Schiff base precursor. This process leverages the N-centered radical character of the excited state species to facilitate a series of radical reactions that construct the norbornane core . This method is efficient as it requires no exogenous reagents, only solvent and photons.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the photochemical approach mentioned above represents a promising route due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminonorbornane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted norbornane compounds .
Applications De Recherche Scientifique
4-Aminonorbornane-1-carbonitrile has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Aminonorbornane-1-carbonitrile involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it disrupts the function of this enzyme, leading to the inhibition of fungal growth . The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in research and development .
Comparaison Avec Des Composés Similaires
1-Aminonorbornane: Shares a similar core structure but lacks the nitrile group.
Norbornane derivatives: Various derivatives with different functional groups attached to the norbornane core.
Uniqueness: 4-Aminonorbornane-1-carbonitrile stands out due to its combination of an amino group and a nitrile group on the norbornane core. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
4-aminobicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-6-7-1-3-8(10,5-7)4-2-7/h1-5,10H2 |
Clé InChI |
KATONXOIALWFOK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


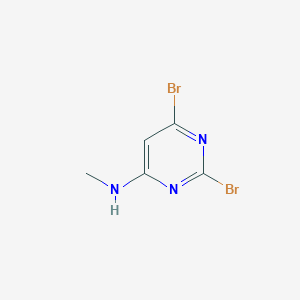
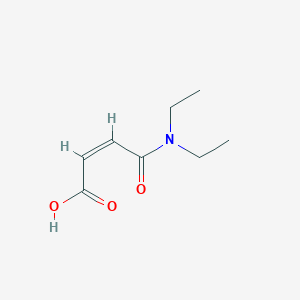


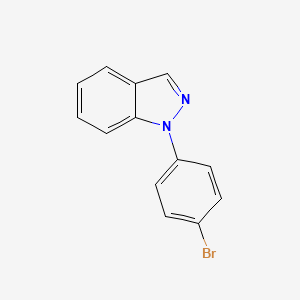
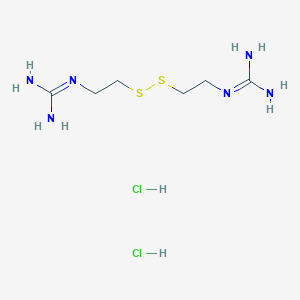
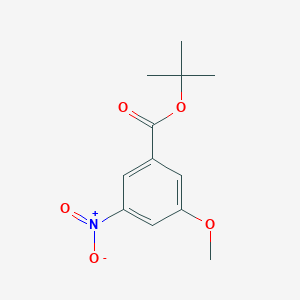
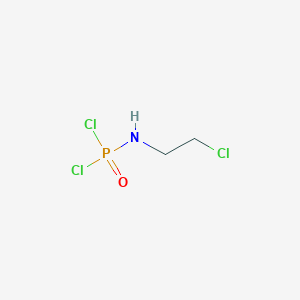

![prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12845647.png)
![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)
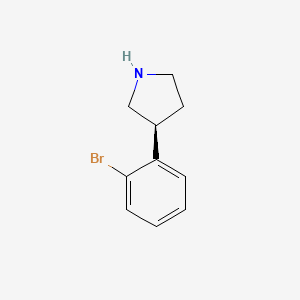
![2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride](/img/structure/B12845657.png)

